![molecular formula C68H88N8O15 B1494948 Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl CAS No. 62196-20-7](/img/structure/B1494948.png)
Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl
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Overview
Description
“Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl” is a compound involving the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It is generally the first option when there is a need to protect an amino function in a synthetic project .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
Boc-protected amines and amino acids can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .Scientific Research Applications
Peptide Structure and Conformation
The peptide Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl has been studied for its structural properties and conformation in various contexts. For instance, the parallel zipper arrangement of interacting helical peptide columns was observed in a crystal structure involving a similar decapeptide, illustrating extended alpha-helices and additional NH...OC hydrogen bonding (Karle et al., 1990). Additionally, the crystal structure of a related dipeptide highlighted a trans conformation and the formation of pseudo peptide bonds (Sony et al., 2004).
Synthesis and Biological Activity
Several studies have focused on the synthesis of peptides containing lys(Z) and their biological activities. For example, the synthesis of protected peptides corresponding to human growth hormone fragments has been described, where lys(Z) played a crucial role in the peptide's structure (Chellemi, 2009). Another study involved the synthesis of Hyp3-tuftsin analogue, incorporating Z-Thr-Lys(Z)-OH, showing tuftsin-like activity (Biondi et al., 2009).
Structural Analysis and Applications
The influence of different amino acid residues on peptide conformations was examined through IR absorption spectroscopic analysis, where Lys(Z) was included among the studied residues (Narita et al., 1987). In another study, molecularly imprinted polymeric membranes bearing tetrapeptide derivative with Lys(4-Cl-Z) demonstrated selective adsorption toward certain amino acids, showcasing the utility of such structures in chiral recognition (Yoshikawa et al., 1998).
Peptide Synthesis Techniques
Advancements in peptide synthesis techniques, using compounds like Lys(Z), have been explored. For example, a study on the synthesis of somatostatin using a sequence that included Lys(Z) demonstrated an effective approach to assembling peptide sequences (Hartrodt et al., 1982). Another research highlighted the use of high-molecular-weight active esters in continuous peptide synthesis, involving a sequence with Lys(Z) (Stern et al., 1977).
Implications in Peptide Design and Modification
The role of Lys(Z) in influencing peptide design and modification has been significant. For instance, side reactions in peptide synthesis, involving compounds like Lys(Z), provided insights for structural diversification in combinatorial design (Hsieh et al., 2009). In a different context, the sonication-induced formation of coiled fibrous architectures in a dipeptide containing Lys(Z) showcased its potential for developing novel materials (Afrasiabi & Kraatz, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85)/t55-,56-,57-,58-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMZXGQHERABJL-FFWKYUIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H88N8O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl |
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